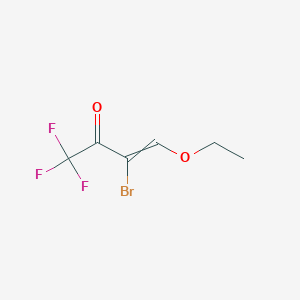

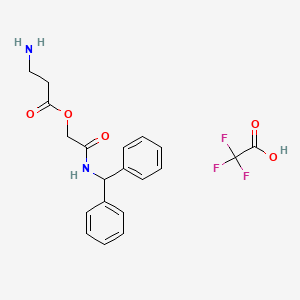

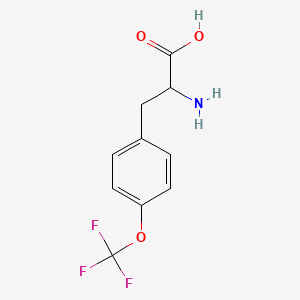

![molecular formula C14H18BrNO4 B1334050 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid CAS No. 282524-86-1](/img/structure/B1334050.png)

3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Overview

Description

“3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid” is a chemical compound with the molecular formula C14H18BrNO4 . It is a derivative of phenylalanine, an amino acid .

Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This process has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccc(cc1)Br . The InChI key for this compound is ZAMLGGRVTAXBHI-UHFFFAOYSA-N . Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in this compound plays a significant role in peptide synthesis . The Boc group acts as the Nα-amino protecting group, which can be advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 344.21 g/mol . The predicted boiling point is 429.9±40.0 °C, and the predicted density is 1.354±0.06 g/cm3 .Scientific Research Applications

Enantioselective Synthesis

The compound is utilized in the enantioselective synthesis of neuroexcitants and analogues of amino acids. For instance, it plays a role in synthesizing both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, showing high enantiomeric excess and yield (Pajouhesh et al., 2000). Additionally, it's involved in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Asymmetric Synthesis

This compound contributes to the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids, used in various chemical syntheses. An example is the synthesis of (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one, showcasing its importance in creating complex organic structures (Williams et al., 2003).

Metabolic Studies in Anaerobic Archaeon

In biological research, it's used in studying the metabolic processes of extremophiles like anaerobic archaeons. Researchers analyzed organic acids, including derivatives of this compound, to understand the metabolic pathways in these organisms (Rimbault et al., 1993).

Synthesis of Amino Acid Derivatives

It is pivotal in synthesizing enantiomerically pure 3-amino-2-methylenealkanoates, serving as a basis for developing amino acid derivatives and analogues (Martelli et al., 2011).

Food Contact Material Safety

In the context of food safety, its derivatives, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, have been assessed for safety in food contact materials. It is deemed safe when used in specific conditions and concentrations (Flavourings, 2011).

Antimicrobial Agent Synthesis

The compound is utilized in synthesizing substituted phenyl azetidines, demonstrating potential as antimicrobial agents. This signifies its role in developing new pharmacological substances (Doraswamy & Ramana, 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class, indicating that it is harmful if swallowed . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The use of flow microreactor systems in the synthesis of this compound represents a promising direction for future research . This method is more efficient, versatile, and sustainable compared to traditional batch processes, and it could potentially be applied to the synthesis of other similar compounds .

properties

IUPAC Name |

3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLGGRVTAXBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

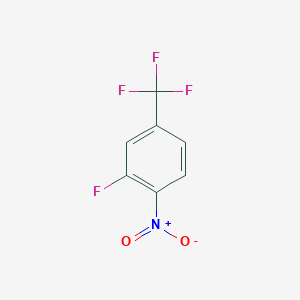

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

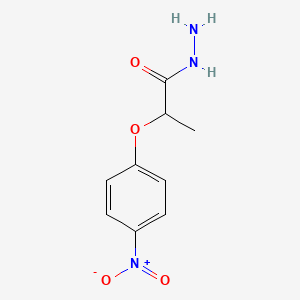

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)